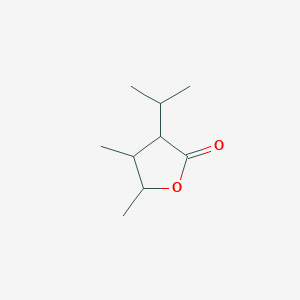

4,5-Dimethyl-3-propan-2-yloxolan-2-one

Description

Propriétés

IUPAC Name |

4,5-dimethyl-3-propan-2-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)11-9(8)10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELFVBYXDUJTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)C1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective and Diastereoselective Construction of 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One

Strategic Retrosynthesis of the Oxolanone Core

The retrosynthetic analysis of 4,5-Dimethyl-3-propan-2-yloxolan-2-one reveals several strategic disconnections to simplify the complex target into more accessible precursors. The core structure features three contiguous stereocenters at C3, C4, and C5, demanding a synthetic approach with a high degree of stereocontrol.

A primary disconnection across the endocyclic C-O bond of the lactone ring points to a γ-hydroxycarboxylic acid precursor. This is a standard approach in lactone synthesis, where the final step is an intramolecular cyclization. youtube.com Further disconnection of the C3-O bond of the isopropoxy group suggests a key intermediate, the 3-hydroxy-4,5-dimethyloxolan-2-one. This disconnection allows for the late-stage introduction of the propan-2-yloxy moiety via Williamson ether synthesis or other O-alkylation methods.

To address the stereocenters, a C4-C5 bond disconnection suggests an aldol-type condensation between a propionate (B1217596) equivalent and a suitable ketone. Alternatively, a C3-C4 bond disconnection points towards the reaction of a lactate-derived enolate with a propylene (B89431) oxide equivalent or a related electrophile. A powerful strategy for assembling densely functionalized lactones involves a three-component assembly, such as a double Reformatsky reaction, which can construct multiple stereocenters in a single sequence. nih.govnih.gov This approach could conceptually involve the reaction of a propionate-derived zinc enolate with a glyoxylate (B1226380) and a ketone to rapidly build the core skeleton. nih.gov

Pioneering Approaches to Lactone Ring Formation

The formation of the oxolanone ring is a critical step in the synthesis. Various methods have been developed, ranging from classical cyclizations to modern catalytic processes.

Cyclization Reactions for Oxolanone Ring Closure

The most direct method for forming the γ-butyrolactone ring is the intramolecular cyclization of a corresponding γ-hydroxycarboxylic acid or its ester equivalent. youtube.com This process, often acid-catalyzed, proceeds via an intramolecular esterification. The formation of five-membered rings is generally thermodynamically and kinetically favorable. youtube.com

Modern synthetic methods offer alternative pathways. For instance, a carboxylative cyclization strategy has been developed using allylic alcohols. This approach involves the synergistic interaction of photoredox and hydrogen atom transfer (HAT) catalysis to add a CO₂ radical anion to the alkene, followed by spontaneous cyclization to yield the γ-butyrolactone. acs.org Applying this to a suitably substituted allylic alcohol could provide a novel entry to the target's core structure. Another powerful technique is the ring-opening of cyclopropanols. Copper-catalyzed cross-coupling of 1-substituted cyclopropanols with bromo-esters can lead to γ-butyrolactones containing all-carbon quaternary centers through a proposed radical conjugate addition and intramolecular cyclization sequence. nih.gov

Pericyclic reactions, which proceed through a cyclic transition state without intermediates, also offer a pathway to cyclic structures, though their application must be specifically designed for the oxolanone target. youtube.com

Regioselective Introduction of Methyl and Propan-2-yloxy Moieties

The precise placement of the methyl and propan-2-yloxy groups is paramount. The propan-2-yloxy group at C3 can be introduced by O-alkylation of a 3-hydroxy-γ-butyrolactone intermediate. This precursor, 4,5-dimethyl-3-hydroxy-2(5H)-furanone (often known as sotolone), is a known flavor compound, and its synthesis provides a potential pathway to the desired scaffold. nih.gov

The two methyl groups at C4 and C5 must be installed with specific stereochemistry. This is typically achieved not by substitution on a pre-formed lactone ring, but by using starting materials that already contain these stereocenters or by creating them during the carbon-carbon bond-forming steps that build the backbone of the molecule. For example, an aldol (B89426) reaction using a chiral ketone or aldehyde precursor can establish the relative and absolute stereochemistry of the methyl-bearing carbons.

Advanced Chiral Synthesis Techniques

Achieving the desired enantiomeric and diastereomeric purity of 4,5-Dimethyl-3-propan-2-yloxolan-2-one requires sophisticated asymmetric synthesis strategies. These fall broadly into two categories: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov For the construction of the oxolanone core, several catalytic asymmetric reactions are particularly relevant.

A catalytic asymmetric formal cycloaddition of anhydrides and aldehydes can generate γ-butyrolactone derivatives with excellent stereocontrol. rsc.org This process involves the enolization of the anhydride, followed by addition to an aldehyde electrophile and subsequent lactonization, creating two new stereocenters. rsc.org The development of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst has enabled the catalytic asymmetric hydrolactonization of unsaturated carboxylic acids, providing a direct and operationally simple method to access enantiomerically enriched tertiary lactones. acs.orgnih.gov

The following table summarizes representative results for the catalytic asymmetric synthesis of substituted γ-butyrolactones, demonstrating the high levels of stereocontrol achievable with modern catalysts.

| Entry | Catalyst Type | Reaction | Yield (%) | d.r. | e.e. (%) |

| 1 | Chiral Amine | Formal [3+2] Cycloaddition | 95 | >20:1 | 99 |

| 2 | Chiral IDPi Brønsted Acid | Asymmetric Hydrolactonization | 98 | - | 96 |

| 3 | Copper/Diphosphine | Allylic Alkylation | High | - | >98 |

This table presents generalized data from methodologies applicable to the synthesis of complex lactones. nih.govrsc.orgacs.org

Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product. This method is exceptionally reliable for controlling stereochemistry.

The Evans' asymmetric aldol reaction, which employs chiral oxazolidinone auxiliaries, is a benchmark for stereoselective C-C bond formation. wikipedia.orgresearchgate.net This methodology could be used to construct the C4-C5 bond of the target molecule's precursor. The substrate, N-acylated with the chiral auxiliary, is converted to its boron enolate, which then reacts with an aldehyde with high diastereoselectivity. The auxiliary dictates the facial selectivity of the reaction, and subsequent removal provides access to the desired stereoisomer. researchgate.net This strategy is highly effective for synthesizing molecules with multiple contiguous stereocenters. bath.ac.uk

The table below illustrates the effectiveness of chiral auxiliary-mediated reactions in achieving high stereoselectivity in aldol-type transformations leading to lactone precursors.

| Entry | Chiral Auxiliary | Reaction Type | Yield (%) | d.r. |

| 1 | Evans' Oxazolidinone | Asymmetric Aldol Reaction | >85 | >95:5 |

| 2 | (R)-5,5-dimethyloxazolidin-2-one | Aldol / Cyclopropanation | High | >95:5 |

| 3 | Camphorsultam | Alkylation | >90 | >98:2 |

This table presents representative data for chiral auxiliary-based methodologies. wikipedia.orgresearchgate.net

Enzymatic and Biocatalytic Approaches to Oxolanone Synthesis

The application of enzymes and biocatalysis in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov While specific enzymatic routes for the synthesis of 4,5-dimethyl-3-propan-2-yloxolan-2-one are not extensively documented in publicly available research, general principles of biocatalysis can be extrapolated to envision potential synthetic pathways.

Enzymes, particularly lipases and esterases, are widely employed for the kinetic resolution of racemic mixtures and the asymmetric synthesis of lactones. These enzymes can catalyze the enantioselective acylation or hydrolysis of precursor molecules, leading to the formation of chiral building blocks essential for the synthesis of complex targets. For instance, a hypothetical enzymatic approach to 4,5-dimethyl-3-propan-2-yloxolan-2-one could involve the kinetic resolution of a racemic precursor alcohol or the asymmetric reduction of a corresponding ketone to establish the desired stereochemistry at the C3 position.

Furthermore, engineered enzymes are increasingly utilized to catalyze reactions with high diastereo- and enantioselectivity for the synthesis of valuable chiral intermediates. nih.govmdpi.com This strategy, often part of a chemoenzymatic approach, combines the strengths of traditional chemical synthesis with the precision of biocatalysis. nih.gov The development of a biocatalyst for the specific cyclization or a key bond-forming reaction in the synthesis of 4,5-dimethyl-3-propan-2-yloxolan-2-one would represent a significant advancement.

Table 1: Potential Enzymatic Reactions in the Synthesis of Chiral Oxolanones

| Enzyme Class | Reaction Type | Substrate Type | Potential Outcome for 4,5-Dimethyl-3-propan-2-yloxolan-2-one Synthesis |

| Lipases/Esterases | Kinetic Resolution (Acylation/Hydrolysis) | Racemic hydroxyester or alcohol precursor | Enantiomerically enriched precursors for C4 and C5 stereocenters. |

| Dehydrogenases/Reductases | Asymmetric Reduction | Prochiral ketone precursor | Enantioselective formation of the hydroxyl group at C3. |

| Baeyer-Villiger Monooxygenases | Asymmetric Oxidation | Cyclic ketone precursor | Enantioselective lactonization to form the oxolanone ring. |

This table presents hypothetical applications of enzyme classes to the synthesis of the target molecule based on established principles of biocatalysis.

Sustainable Synthetic Protocols for 4,5-Dimethyl-3-propan-2-yloxolan-2-one

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov For a molecule like 4,5-dimethyl-3-propan-2-yloxolan-2-one, sustainable protocols would focus on several key areas.

One primary consideration is the use of renewable starting materials. mdpi.com Deriving the carbon backbone of the target molecule from bio-based feedstocks would significantly enhance the sustainability of the synthesis. Additionally, the choice of solvents plays a crucial role in the environmental impact of a chemical process. The replacement of traditional volatile organic compounds with greener alternatives, such as bio-based solvents or even solvent-free reaction conditions, is a key tenet of sustainable chemistry. mdpi.comnih.gov

Catalysis is another cornerstone of green synthetic methodologies. The use of highly efficient and recyclable catalysts, including biocatalysts as discussed previously, can minimize waste and energy consumption. researchgate.net Atom-economical reactions, where the majority of the atoms from the starting materials are incorporated into the final product, are also highly desirable. mdpi.com Designing a synthetic pathway to 4,5-dimethyl-3-propan-2-yloxolan-2-one that maximizes atom economy would be a key objective in developing a sustainable protocol.

Table 2: Key Principles of Green Chemistry Applied to the Synthesis of 4,5-Dimethyl-3-propan-2-yloxolan-2-one

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or bio-solvents. | Minimized toxicity and environmental pollution. |

| Design for Energy Efficiency | Utilizing ambient temperature and pressure conditions. | Lower energy consumption and operational costs. |

| Catalysis | Employing highly selective and recyclable catalysts (including enzymes). | Increased reaction efficiency and reduced waste. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. | Minimized by-product formation. |

This table outlines the application of green chemistry principles to the hypothetical synthesis of the target compound.

Mechanistic Investigations and Reactivity Profiling of 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One

Ring-Opening Reactions: Hydrolytic and Nucleophilic Pathways

There is no published research detailing the ring-opening reactions of 4,5-Dimethyl-3-propan-2-yloxolan-2-one. Studies on its hydrolytic and nucleophilic pathways have not been documented. Therefore, no data on reaction mechanisms, kinetics, or product formation under these conditions can be provided.

Stereospecific Transformations at the Oxolanone Stereocenters

Scientific literature lacks any studies on stereospecific transformations at the stereocenters of 4,5-Dimethyl-3-propan-2-yloxolan-2-one. As a result, there is no information available concerning the stereochemical outcomes of reactions involving this compound or the influence of its stereoisomers on reactivity.

Reactivity of the Propan-2-yloxy Group

The reactivity of the propan-2-yloxy group attached to the oxolanone ring of 4,5-Dimethyl-3-propan-2-yloxolan-2-one has not been a subject of scientific investigation. There are no reports on reactions such as ether cleavage or substitution involving this specific functional group on this particular molecule.

Advanced Pericyclic and Radical Reactions

There is no evidence in the scientific literature of 4,5-Dimethyl-3-propan-2-yloxolan-2-one being utilized as a substrate in advanced pericyclic or radical reactions. Consequently, no data on its behavior in cycloadditions, electrocyclic reactions, sigmatropic rearrangements, or any radical-mediated transformations have been reported.

Comprehensive Spectroscopic Analysis and Structural Characterization of 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 4,5-Dimethyl-3-propan-2-yloxolan-2-one in solution. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy would be used to identify all the unique proton environments in the molecule. The expected chemical shifts (δ) would provide clues about the electronic environment of each proton. For instance, protons on the oxolan-2-one ring would likely appear at different chemical shifts compared to those on the propan-2-yloxy side chain. Integration of the signals would confirm the number of protons in each environment, and spin-spin coupling patterns (multiplicity and coupling constants, J) would reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy, including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would be employed to determine the number of unique carbon atoms and their types (CH₃, CH₂, CH, or quaternary carbons). The chemical shift of the carbonyl carbon (C=O) in the lactone ring would be a key diagnostic signal, typically appearing significantly downfield.

Hypothetical ¹H NMR Data Table for 4,5-Dimethyl-3-propan-2-yloxolan-2-one

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (Hz) | Hypothetical Integration |

|---|---|---|---|---|

| CH₃ (C4) | ~1.2 | d | ~7.0 | 3H |

| CH₃ (C5) | ~1.3 | d | ~7.0 | 3H |

| H (C4) | ~2.5 | m | - | 1H |

| H (C5) | ~4.2 | m | - | 1H |

| H (C3) | ~4.5 | d | ~5.0 | 1H |

| CH (propan-2-yloxy) | ~4.0 | sept | ~6.0 | 1H |

Hypothetical ¹³C NMR Data Table for 4,5-Dimethyl-3-propan-2-yloxolan-2-one

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| C=O (C2) | ~175 |

| C3 | ~75 |

| C4 | ~40 |

| C5 | ~80 |

| CH₃ (C4) | ~15 |

| CH₃ (C5) | ~18 |

| CH (propan-2-yloxy) | ~70 |

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. For example, it would show correlations between the protons on C3, C4, and C5 of the lactone ring, as well as within the propan-2-yloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propan-2-yloxy substituent to the C3 position of the oxolan-2-one ring by showing a correlation between the methine proton of the isopropyl group and the C3 carbon, and/or between the H3 proton and the isopropyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the substituents on the lactone ring. For instance, observing a NOE between the protons on C4 and C5 would suggest they are on the same face of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be utilized to determine the molecular weight of 4,5-Dimethyl-3-propan-2-yloxolan-2-one and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₉H₁₆O₃).

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. Expected fragmentation pathways could include the loss of the propan-2-yloxy group, cleavage of the lactone ring, and loss of small neutral molecules like CO or CO₂. Analysis of these fragment ions would provide further confirmation of the proposed structure.

Hypothetical Mass Spectrometry Data for 4,5-Dimethyl-3-propan-2-yloxolan-2-one

| m/z | Hypothetical Assignment |

|---|---|

| 172.1099 | [M]⁺ (Calculated for C₉H₁₆O₃: 172.1099) |

| 113 | [M - C₃H₇O]⁺ |

| 100 | [M - C₃H₄O₂]⁺ |

| 85 | [M - C₄H₇O₂]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch in a five-membered lactone ring would be expected, typically in the range of 1760-1800 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also give rise to strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹). The C-H stretching vibrations of the methyl and methine groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch, although it might be weaker than in the IR spectrum. The various C-C and C-H vibrations would also be Raman active, providing a complementary vibrational fingerprint of the molecule.

Hypothetical Vibrational Spectroscopy Data for 4,5-Dimethyl-3-propan-2-yloxolan-2-one

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Lactone) | ~1770 | ~1770 |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

If a suitable single crystal of 4,5-Dimethyl-3-propan-2-yloxolan-2-one could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state.

Crucially, for a chiral molecule like this, X-ray diffraction using anomalous dispersion could be used to determine the absolute configuration of the stereocenters (at C3, C4, and C5), providing an unambiguous three-dimensional representation of the molecule. This would definitively establish the relative and absolute stereochemistry, which is often challenging to determine solely by spectroscopic methods.

Computational Chemistry and Theoretical Insights into 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's electronic structure and, consequently, its three-dimensional geometry. stackexchange.commdpi.com For 4,5-Dimethyl-3-propan-2-yloxolan-2-one, DFT calculations would begin with a geometry optimization, a process that systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. researchgate.netcnr.it

This process would elucidate the precise bond lengths, bond angles, and dihedral angles of the molecule. Given the stereocenters at the 4th and 5th positions of the oxolan-2-one ring, DFT would be instrumental in determining the relative energies of the different diastereomers (cis and trans isomers) and their various conformations. The flexibility of the propan-2-yloxy group would also be explored to identify its most stable orientations relative to the lactone ring.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (lactone ring) | 1.35 |

| C-C (lactone ring) | 1.54 |

| C-H (methyl) | 1.09 |

| Bond Angles (°) ** | |

| O=C-O | 125 |

| C-O-C (lactone ring) | 109 |

| C-C-C (lactone ring) | 105 |

| Dihedral Angles (°) ** | |

| H-C-C-H (methyl groups) | 60 (staggered) |

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 4,5-Dimethyl-3-propan-2-yloxolan-2-one. This table illustrates the kind of detailed structural information that would be obtained from DFT calculations. The values are typical for similar organic molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. numberanalytics.comcomporgchem.com For 4,5-Dimethyl-3-propan-2-yloxolan-2-one, DFT can be used to calculate key spectroscopic parameters. aalto.fi

Nuclear Magnetic Resonance (NMR) Chemical Shifts: By calculating the magnetic shielding tensors of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.comacs.orgnih.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for distinguishing between different isomers and conformations. nih.govacs.orgacs.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 175.2 |

| C-O (lactone ring) | 4.2 (CH) | 78.5 |

| CH (propan-2-yloxy) | 3.8 | 70.1 |

| CH₃ (ring) | 1.2 | 18.3 |

| CH₃ (propan-2-yloxy) | 1.1 | 22.5 |

Table 2: Hypothetical Predicted NMR Chemical Shifts for 4,5-Dimethyl-3-propan-2-yloxolan-2-one. This table shows representative predicted chemical shifts. The exact values would depend on the specific isomer and conformation being modeled.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each vibrational mode involves a specific motion of the atoms, such as the stretching of a bond or the bending of a bond angle. The calculated frequencies can be used to assign the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | 1760 |

| C-O stretch (lactone ring) | 1180 |

| C-H stretch (methyl) | 2980 |

| C-H bend (methyl) | 1380 |

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in 4,5-Dimethyl-3-propan-2-yloxolan-2-one. These predicted frequencies are characteristic of the functional groups present in the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. ontosight.aiontosight.ainih.gov The fundamental principle of QSPR is that the structure of a molecule determines its physicochemical properties. nih.gov

For 4,5-Dimethyl-3-propan-2-yloxolan-2-one, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time. This would involve calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. researchgate.netnih.govmdpi.com These descriptors can be based on topology, geometry, or electronic properties.

| Descriptor Type | Example Descriptor | Hypothetical Value |

| Topological | Wiener Index | 128 |

| Geometrical | Molecular Surface Area | 250 Ų |

| Electronic | Dipole Moment | 2.5 D |

| Physicochemical | LogP | 1.8 |

Table 4: Hypothetical Molecular Descriptors for 4,5-Dimethyl-3-propan-2-yloxolan-2-one. This table provides examples of the types of descriptors that would be calculated for use in a QSPR model.

Once a set of descriptors is calculated for a series of related molecules with known properties, a mathematical model is built using statistical methods to establish a relationship between the descriptors and the property of interest. This model can then be used to predict the property for new, untested molecules like 4,5-Dimethyl-3-propan-2-yloxolan-2-one.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. nih.govacs.orgmorressier.com By mapping out the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. ims.ac.jpgithub.iofiveable.me The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 4,5-Dimethyl-3-propan-2-yloxolan-2-one, a potential reaction of interest would be the hydrolysis of the lactone ring. Computational transition state analysis could be used to elucidate the mechanism of this reaction, for example, by comparing the energy barriers for acid-catalyzed and base-catalyzed hydrolysis. nih.govresearchgate.netrsc.orgresearchgate.net

The calculations would involve locating the transition state structures for each proposed mechanism and calculating their energies relative to the reactants and products. This would provide a detailed understanding of the factors that control the reactivity of the lactone and could guide the design of new catalysts or reaction conditions.

| Reaction | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Lactone + H₃O⁺ | [Complex]‡ | Hydroxy acid + H₃O⁺ | 20.5 |

| Base-Catalyzed Hydrolysis | Lactone + OH⁻ | [Complex]‡ | Carboxylate + H₂O | 15.2 |

Table 5: Hypothetical Energetics for the Hydrolysis of 4,5-Dimethyl-3-propan-2-yloxolan-2-one. This table illustrates how computational transition state analysis can provide quantitative insights into reaction mechanisms by comparing the activation energies of different pathways.

Analytical Methodologies for the Characterization and Quantification of 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4,5-Dimethyl-3-propan-2-yloxolan-2-one, enabling the separation of this compound from impurities and its various stereoisomers. Due to the presence of three chiral centers in its structure, a complex mixture of diastereomers and enantiomers is possible, necessitating high-resolution separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The control and determination of enantiomeric purity are critical in many chemical applications. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for separating the enantiomers of chiral compounds. nih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For a compound like 4,5-Dimethyl-3-propan-2-yloxolan-2-one, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. mdpi.comasianpubs.org Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD (amylose-based) have demonstrated broad applicability for separating a wide range of chiral molecules, including those with ester or lactone functional groups. asianpubs.orgindexcopernicus.com The mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP. indexcopernicus.com

The mobile phase composition is crucial for achieving optimal separation. Typically, for polysaccharide-based CSPs, normal-phase elution modes using mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are employed. asianpubs.orgindexcopernicus.com The ratio of these solvents is adjusted to optimize the resolution and analysis time. A simple, specific, and sensitive normal-phase chiral HPLC method can be developed and validated for the separation of such enantiomers. indexcopernicus.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides chiral recognition for enantiomeric separation. indexcopernicus.com |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical dimensions for high efficiency. indexcopernicus.com |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Normal-phase conditions; ratio is optimized for resolution. indexcopernicus.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. asianpubs.org |

| Detection | UV at 210-225 nm | The lactone carbonyl group provides UV absorbance for detection. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. mdpi.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like 4,5-Dimethyl-3-propan-2-yloxolan-2-one. When coupled with a Mass Spectrometry (MS) detector, it provides a robust method for both separating and identifying the main component and any impurities present. swgdrug.org Relatively pure liquid samples can be quantified by gas chromatography and reported as a purity percentage. swgdrug.org

In a typical GC-MS analysis, the sample is first vaporized and separated in the GC column based on differences in boiling point and interactions with the stationary phase. A common column choice is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). dshs-koeln.de Following separation, the eluted compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint for identification. The total ion chromatogram (TIC) can be used to determine the area percentage of each peak, providing a quantitative assessment of purity. researchgate.net For many synthetic chemicals, purity levels are expected to be high (>99%). core.ac.uk

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) | Standard non-polar column for general purity analysis. dshs-koeln.de |

| Carrier Gas | Helium, flow 1 mL/min | Inert gas to carry the sample through the column. dshs-koeln.de |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 70°C, ramp at 15°C/min to 280°C | Temperature gradient to separate compounds with different boiling points. dshs-koeln.de |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | m/z 40-400 | Scans a typical mass range for organic compound fragments. |

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for the quantification of total lactones, though they lack the specificity to distinguish between different lactones or stereoisomers. psu.ac.thresearchgate.net These assays are typically colorimetric, relying on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. psu.ac.thresearchgate.net

A well-established method for the determination of esters and lactones is based on their reaction with hydroxylamine to form the corresponding hydroxamic acid. swgdrug.org This product then forms a colored complex with ferric ions (Fe³⁺) in an acidic solution, which can be quantified by measuring its absorbance, typically in the range of 500-540 nm. nih.gov Another approach involves using dinitrobenzoic acid and potassium hydroxide as color-forming agents, with absorbance measured around 536 nm. psu.ac.thresearchgate.net While these methods are effective for determining total lactone content, they are susceptible to interference from other compounds that can react with the reagents. psu.ac.thresearchgate.net

Spectrofluorometric assays are generally not the primary choice for simple lactones like 4,5-Dimethyl-3-propan-2-yloxolan-2-one, as the molecule itself is not natively fluorescent. An assay would require derivatization with a fluorescent tag, a process that adds complexity and is more commonly employed when extremely high sensitivity is required.

| Parameter | Typical Condition | Principle |

|---|---|---|

| Method | Hydroxamic acid-ferric ion complexation | Lactone is converted to hydroxamic acid, which forms a colored complex with Fe³⁺. swgdrug.org |

| Reagents | Hydroxylamine hydrochloride, Ferric chloride, NaOH/HCl | Reagents required for the two-step color-forming reaction. |

| Wavelength (λmax) | ~530 nm | The wavelength of maximum absorbance for the ferric-hydroxamate complex. |

| Detection Limit | Microgram (µg) range | Offers good sensitivity for quantification. psu.ac.thresearchgate.net |

| Linearity (R²) | >0.998 | Demonstrates a strong linear relationship between absorbance and concentration. psu.ac.thresearchgate.net |

Advanced Electrochemical Methods

Electrochemical methods provide a powerful tool for analysis, offering advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. researchgate.netbohrium.com Techniques like voltammetry measure the current resulting from the reduction or oxidation of an analyte at an electrode surface as a function of applied potential. researchgate.net

The direct electrochemical analysis of a simple, non-electroactive lactone can be challenging. Therefore, advanced approaches focus on the development of specialized electrochemical sensors with modified electrodes to enhance selectivity and sensitivity. nih.govscilit.com For instance, research on sensors for γ-butyrolactone (GBL) has explored the use of fullerene-based materials. nih.govscilit.com Doping fullerenes with certain metals can enhance their electrochemical properties, making them promising candidates for sensing applications. nih.gov The interaction between the target lactone and the modified electrode surface can alter the electronic properties, leading to a detectable change in the electrochemical signal (e.g., a change in current or potential). nih.govacs.org

The main electrochemical techniques applicable include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). researchgate.netmdpi.com These methods are highly sensitive and can be used to probe the interaction between the analyte and the electrode. mdpi.com The development of a selective sensor for 4,5-Dimethyl-3-propan-2-yloxolan-2-one would likely involve creating an electrode surface with specific recognition capabilities for the lactone structure.

| Technique | Principle of Measurement | Potential Application for the Analyte |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep. | Characterizing the redox behavior of a modified electrode in the presence of the lactone. |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep to enhance signal-to-noise. mdpi.com | Highly sensitive quantification following sensor calibration. |

| Square-Wave Voltammetry (SWV) | Applies a square-wave potential waveform for rapid and sensitive analysis. researchgate.netmdpi.com | Effective for trace-level detection with fast scan rates. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the electrode-solution interface over a range of frequencies. mdpi.com | Probing the binding of the lactone to the sensor surface, which alters interfacial properties. |

Derivatization and Structural Modification of 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One

Synthesis of Structurally Related Oxolanone Analogues

The synthesis of analogues of 4,5-dimethyl-3-propan-2-yloxolan-2-one can be approached through various established methodologies for the construction of substituted γ-butyrolactones. These methods often focus on achieving high diastereoselectivity, which is crucial for the synthesis of complex molecules with defined stereochemistry.

One prominent strategy involves the alkylation of a pre-existing 3-hydroxy-γ-butyrolactone scaffold. For instance, (S)-3-hydroxy-γ-butyrolactone can be activated by conversion to a sulfonate ester, which then allows for the introduction of various alkyl groups at the 3-position via reaction with Grignard reagents in the presence of a copper catalyst. This approach offers a pathway to introduce alternative alkyl or aryl substituents in place of the propan-2-yl group. google.com

Another powerful technique for the diastereoselective synthesis of substituted γ-butyrolactones is the samarium(II) iodide-mediated ketyl-alkene coupling reaction. This method allows for the one-step synthesis of γ-(aminoalkyl)-γ-butyrolactones from α-amino aldehydes and acrylates with high diastereoselectivity. nih.gov While this specific example leads to aminoalkyl-substituted lactones, the underlying principle of coupling an aldehyde with an acrylate (B77674) derivative can be adapted to generate analogues with different functionalities.

Furthermore, gold(I)-catalyzed intramolecular oxaallylic alkylation of primary alcohols provides a direct route to functionalized γ-vinylbutyrolactones. beilstein-journals.org This methodology could be employed to synthesize analogues with vinyl groups, which can be further functionalized. The synthesis of polysubstituted γ-butyrolactones has also been achieved via various catalytic methods, including those that create multiple stereocenters in a controlled manner. google.com

The synthesis of the core 4,5-dimethyl-3-hydroxyoxolan-2-one can be achieved through various routes, including the cyclization of appropriate precursors. For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone can be synthesized from methylglyoxal (B44143) through a coupling and subsequent cyclization reaction. researchgate.net This hydroxy-lactone can then be alkylated to introduce the desired propan-2-yloxy group or other alkoxy substituents.

| Method | Starting Materials | Key Reagents/Catalysts | Type of Analogue Produced | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Alkylation | (S)-3-hydroxy-γ-butyrolactone, Grignard reagent | Sulfonyl chloride, Copper halide | 3-alkyl-γ-butyrolactones | google.com |

| Samarium-Mediated Ketyl-Alkene Coupling | α-amino aldehyde, Acrylate | Samarium(II) iodide | γ-(aminoalkyl)-γ-butyrolactones | nih.gov |

| Gold(I)-Catalyzed Oxaallylic Alkylation | Primary alcohol with a pendant alkyne | Gold(I)-NHC complex | γ-vinylbutyrolactones | beilstein-journals.org |

| Condensation and Cyclization | Methylglyoxal | - | 4,5-dimethyl-3-hydroxy-furanone | researchgate.net |

Chemical Transformations at the Lactone Moiety

The oxolan-2-one ring in 4,5-dimethyl-3-propan-2-yloxolan-2-one is susceptible to a variety of chemical transformations, allowing for significant structural modifications. These reactions primarily involve nucleophilic attack at the carbonyl carbon, leading to ring-opening or addition products.

Ring-Opening Reactions: The lactone can undergo ring-opening upon treatment with various nucleophiles. For instance, reaction with amines can lead to the formation of γ-hydroxy amides. This amidation can be a useful strategy for introducing new functional groups and altering the physicochemical properties of the molecule. The use of tertiary amines can also catalyze the ring-opening polymerization of lactones. masterorganicchemistry.com

Reduction: The ester functionality of the lactone can be reduced to a diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. reddit.comlibretexts.org This reaction would convert 4,5-dimethyl-3-propan-2-yloxolan-2-one into 3,4-dimethyl-2-(propan-2-yloxy)pentane-1,5-diol, a significantly different chemical entity with increased polarity and hydrogen bonding capabilities.

Reaction with Grignard Reagents: Grignard reagents react with lactones to yield tertiary alcohols. leah4sci.comlibretexts.org This reaction proceeds through a double addition of the Grignard reagent to the carbonyl group, with an intermediate ketone being formed after the initial addition and ring-opening. libretexts.org This allows for the introduction of two identical alkyl or aryl groups at the former carbonyl carbon, leading to a diol with a quaternary center.

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amidation (Ring-Opening) | Primary or secondary amine | γ-hydroxy amide | masterorganicchemistry.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1,5-diol | reddit.comlibretexts.org |

| Reaction with Grignard Reagent | Alkyl or aryl magnesium halide (excess) | Diol with a tertiary alcohol | leah4sci.comlibretexts.org |

Modifications of the Propan-2-yloxy Side Chain

The propan-2-yloxy side chain at the 3-position of the oxolanone ring offers another site for derivatization, primarily through cleavage of the ether linkage or transetherification.

Ether Cleavage: Ethers can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comacs.org This reaction would convert the propan-2-yloxy group into a hydroxyl group, yielding 3-hydroxy-4,5-dimethyloxolan-2-one. For an isopropyl ether, the cleavage can proceed through either an S_N1 or S_N2 mechanism depending on the specific reaction conditions. masterorganicchemistry.com The resulting 3-hydroxy lactone is a valuable intermediate for the synthesis of other analogues through alkylation or esterification. google.com

Transetherification: It is also possible to exchange the propan-2-yloxy group for another alkoxy group through a transetherification reaction. These reactions are often catalyzed by acids or metal salts. For example, iron(III) triflate has been shown to catalyze the transetherification of symmetrical ethers with primary alcohols. While this example is for a different system, the principle could be applied to the alkoxy lactone, allowing for the introduction of a variety of different alkoxy side chains.

| Modification | Reagent(s)/Catalyst | Product | Reference |

|---|---|---|---|

| Ether Cleavage | HBr or HI | 3-hydroxy-4,5-dimethyloxolan-2-one | masterorganicchemistry.comacs.org |

| Transetherification | Another alcohol (e.g., R-OH), Acid or Metal Catalyst (e.g., Fe(OTf)₃) | 3-alkoxy-4,5-dimethyloxolan-2-one |

Role of 4,5 Dimethyl 3 Propan 2 Yloxolan 2 One in Advanced Organic Synthesis and Materials Science

Application as a Chiral Building Block in Multistep Syntheses

There is currently no scientific literature available to substantiate the use of 4,5-dimethyl-3-propan-2-yloxolan-2-one as a chiral building block in multistep syntheses. Chiral building blocks are crucial in the synthesis of enantiomerically pure compounds, which is essential for the development of pharmaceuticals and other specialized chemicals. sigmaaldrich.comcymitquimica.com The stereoselective synthesis of complex molecules often relies on the use of such foundational structures. mdpi.comnih.govnih.gov However, the specific contribution of 4,5-dimethyl-3-propan-2-yloxolan-2-one to this area of organic chemistry has not been documented.

Precursor for Complex Bioactive Molecule Scaffolds

Similarly, the role of 4,5-dimethyl-3-propan-2-yloxolan-2-one as a precursor for complex bioactive molecule scaffolds is not described in the existing body of scientific research. The development of new therapeutic agents often involves the modification of core molecular scaffolds to enhance efficacy and reduce side effects. While related furanone and dioxolone structures are known to be involved in the formation of biologically active compounds, the specific utility of this compound remains to be determined.

Potential in Polymer and Supramolecular Chemistry

The potential applications of 4,5-dimethyl-3-propan-2-yloxolan-2-one in the fields of polymer and supramolecular chemistry are also currently undocumented. These disciplines focus on the assembly of molecules into larger, organized structures with novel properties. The unique structural features of a molecule can dictate its ability to participate in polymerization reactions or self-assemble into supramolecular architectures. Without experimental data or theoretical studies, any potential in these areas is purely speculative.

Q & A

Q. What methodologies are recommended for synthesizing 4,5-Dimethyl-3-propan-2-yloxolan-2-one, and how can its structural integrity be validated?

- Methodological Answer : Synthesis of similar dioxolane derivatives typically involves condensation reactions between aldehydes and diols or ketones under acidic or catalytic conditions. For example, chiral 1,3-dioxolanes are synthesized using salicylaldehyde and diethyl tartrate, followed by purification via recrystallization or chromatography . Structural validation requires a combination of spectroscopic techniques:

- NMR (1H and 13C) to confirm proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., lactone carbonyl stretches near 1750 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis to verify purity and stoichiometry .

Q. Which in vitro assays are appropriate for preliminary bioactivity screening of 4,5-Dimethyl-3-propan-2-yloxolan-2-one?

- Methodological Answer : The microbroth dilution technique, as per Clinical and Laboratory Standards Institute (CLSI) guidelines, is widely used to determine minimum inhibitory concentrations (MICs) against bacterial and fungal strains. Key steps include:

- Preparing serial dilutions (e.g., 5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

- Inoculating wells with standardized microbial suspensions (e.g., 5 × 10⁵ CFU/mL for bacteria).

- Incubating at 35°C for 18–50 hours and comparing inhibition to reference antibiotics (e.g., amikacin for bacteria, fluconazole for fungi) .

Example MIC Data Table (Hypothetical for Illustration) :

| Strain | MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | 16 | Amikacin: 2 |

| C. albicans ATCC 10231 | 64 | Fluconazole: 4 |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of 4,5-Dimethyl-3-propan-2-yloxolan-2-one?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or IR bands) require iterative validation:

- Cross-validation : Compare data with structurally analogous compounds (e.g., chiral dioxolanes with confirmed stereochemistry) .

- Empirical falsification : Test alternative synthetic pathways to isolate intermediates and identify side products .

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or vibrational spectra, aligning theoretical and experimental results .

Q. What strategies enhance stereochemical purity in asymmetric synthesis of 4,5-Dimethyl-3-propan-2-yloxolan-2-one?

- Methodological Answer : Stereochemical control can be achieved via:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R,R)-diethyl tartrate) to induce desired configurations .

- Catalytic asymmetric synthesis : Employ organocatalysts or transition-metal complexes (e.g., Sharpless epoxidation catalysts) to favor specific stereoisomers.

- Analytical validation : Quantify enantiomeric excess (ee) using chiral HPLC with polarimetric detection (e.g., >99% ee confirmed via [α]₂₀ᴰ = −80 in CHCl₃) .

Q. How should researchers design experiments to investigate the mechanistic role of 4,5-Dimethyl-3-propan-2-yloxolan-2-one in biological systems?

- Methodological Answer : Mechanistic studies require a multi-disciplinary approach:

- Molecular docking : Predict binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock.

- Metabolomic profiling : Track metabolic disruptions via LC-MS/MS in treated microbial cultures.

- Gene expression analysis : Use qPCR to assess changes in virulence or resistance genes post-exposure .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.